N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide
Description
This compound features a naphthamide core substituted with a hydroxy group at position 1 and a thioether-linked phenyltetrazole moiety at position 4. The butyl chain bridging the phenoxy group (with bulky 2,5-ditert-pentyl substituents) enhances lipophilicity, while the tetrazole ring acts as a bioisostere for carboxylic acids, influencing electronic properties and metabolic stability .
Properties
Molecular Formula |
C38H45N5O3S |
|---|---|
Molecular Weight |
651.9 g/mol |
IUPAC Name |
N-[4-[2,5-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-(1-phenyltetrazol-5-yl)sulfanylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C38H45N5O3S/c1-7-37(3,4)26-20-21-31(38(5,6)8-2)32(24-26)46-23-15-14-22-39-35(45)30-25-33(28-18-12-13-19-29(28)34(30)44)47-36-40-41-42-43(36)27-16-10-9-11-17-27/h9-13,16-21,24-25,44H,7-8,14-15,22-23H2,1-6H3,(H,39,45) |
InChI Key |
AHAPRNJJLCVOBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)C(C)(C)CC)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=NN=NN4C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide typically involves multiple steps, including the formation of the naphthamide core, the attachment of the phenyl-tetraazole group, and the introduction of the ditert-pentylphenoxy moiety. Common reagents used in these reactions include naphthalene derivatives, phenyl-tetraazole, and ditert-pentylphenol. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Triazole-Containing Naphthamide Derivatives ()
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide share the naphthyl and phenoxy motifs but differ in heterocycle type (1,2,3-triazole vs. tetrazole) and substituent arrangement. Key differences include:
- Synthesis : Both use copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") but require distinct azide precursors (e.g., phenyltetrazole vs. triazole-forming azides) .
- Spectroscopic Profiles : Tetrazoles exhibit stronger C=N stretching (IR: ~1600 cm⁻¹) compared to triazoles (IR: ~1500–1550 cm⁻¹) .
- Bioactivity : Triazoles are prevalent in antifungals (e.g., fluconazole), while tetrazoles are used in antihypertensives (e.g., losartan) due to their polarity and stability .
Table 1: Structural and Spectral Comparison
Piperazine-Linked Naphthamide ()
The compound N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide shares the naphthamide and butyl chain but replaces the phenoxy-tetrazole system with a piperazine-trifluoromethylphenyl group. Key distinctions:
- Solubility : The trifluoromethyl group enhances polarity, whereas tert-pentyl groups increase lipophilicity (LogP ~5.5 vs. ~6.5 estimated).
- Pharmacokinetics : Piperazine rings improve aqueous solubility and bioavailability, while bulky tert-pentyl groups may prolong half-life via increased membrane permeability .
Thiazole/Oxadiazole Derivatives (–6)
Compounds like N-Cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-N″-[4-[N-[2-[N-(4-methoxybenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]guanidine () and 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () feature sulfur-containing heterocycles. Comparisons include:
- Electronic Effects : Tetrazoles are more electron-deficient than oxadiazoles, influencing binding to electron-rich biological targets.
- Synthetic Routes : Oxadiazoles require CS₂/KOH reflux (), whereas tetrazoles may form via cycloaddition or nitrile-azide reactions .
Fexofenadine-Related Compounds (–10)
Fexofenadine analogs (e.g., 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic acid ) share complex substituents but lack the tetrazole-naphthamide system. Key differences:
- Metabolic Stability : The tert-pentyl groups in the target compound may reduce oxidative metabolism compared to fexofenadine’s carboxylate group .
Biological Activity
N-[4-(2,5-ditert-pentylphenoxy)butyl]-1-hydroxy-4-[(1-phenyl-1H-tetraazol-5-yl)thio]-2-naphthamide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the naphthamide class and features a complex structure that includes a naphthalene ring, a hydroxyl group, and a tetraazole moiety. Its chemical formula is , with a molecular weight of approximately 432.59 g/mol. The presence of bulky groups like the ditert-pentylphenoxy enhances its lipophilicity, which may influence its biological activity.
Antimicrobial Properties
Research indicates that naphthamide derivatives can inhibit the growth of various pathogens. For instance, studies on similar compounds have shown significant activity against Mycobacterium tuberculosis and other resistant bacterial strains . The ability to synergize with antibiotics suggests that this compound could be effective in treating infections caused by resistant strains.
Cytotoxicity and Cancer Research
Preliminary studies on related naphthamide compounds have indicated potential cytotoxic effects against cancer cell lines. For example, certain derivatives were found to induce apoptosis in cancer cells while showing low toxicity to normal cells . This dual characteristic makes them promising candidates for further development in cancer therapy.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|
| Naphthamide A | High | Moderate | Efflux pump inhibition |
| Naphthamide B | Moderate | Low | Apoptosis induction |
| N-[4-(...)] | High | TBD | TBD |
Study 1: Efficacy Against Resistant Strains
A study evaluated the efficacy of various naphthamide derivatives against resistant strains of bacteria. The results demonstrated that compounds similar to this compound were effective in reducing bacterial load in vitro and in vivo models.
Study 2: Anti-cancer Potential
In another research effort focused on cancer therapy, derivatives were tested against several cancer cell lines. Results indicated that these compounds could induce cell death through both apoptosis and necrosis pathways, highlighting their potential as therapeutic agents for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
